![molecular formula C16H13FN2O2 B5646590 N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5646590.png)
N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide involves using primary compounds like fluoro-cyanophenol as starting materials (Yang Man-li, 2008). These compounds are synthesized and characterized through techniques like elemental analysis, IR, and NMR.
Molecular Structure Analysis
The molecular structure of related compounds is typically determined using various spectroscopic methods. For instance, the structure of N-(2,6-dichloro-4- thrifloromethylphenyl)acetamide was elucidated using NMR and X-ray diffraction analysis, which is similar to what would be done for N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide (Z. Ping, 2007).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds like N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide can be inferred from studies on similar acetamides. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved alkylation and nitration reactions (Zhang Da-yang, 2004). These reactions provide insights into the chemical reactivity of structurally similar compounds.
Physical Properties Analysis
The physical properties of N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide and similar compounds can be analyzed using spectroscopic methods. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide were studied using NMR spectroscopy, X-ray single-crystal analysis, and FTIR spectroscopy (A. Nikonov et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds are often studied through their interactions and reactivity in various chemical reactions. The study of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide provides insights into the effect of reaction conditions on yield and structure characterization, which can be applied to similar compounds (Gao Yonghong, 2009).
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-14-3-1-2-4-15(14)21-11-16(20)19-13-7-5-12(6-8-13)9-10-18/h1-8H,9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNXKXUFFCZVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide |
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